What is the chemical structure of 1-(Phenylsulfonyl)indolin-6-amine
What is the chemical structure of 1-(Phenylsulfonyl)indolin-6-amine
The Chemical Architecture and Synthetic Methodology of 1-(Phenylsulfonyl)indolin-6-amine: A Comprehensive Technical Guide
Executive Summary
As a highly versatile bicyclic scaffold, 1-(Phenylsulfonyl)indolin-6-amine (CAS: 929440-45-9) serves as a critical intermediate in advanced organic synthesis, medicinal chemistry, and the engineering of polarity-sensitive fluorophores. Structurally defined by a 2,3-dihydroindole (indoline) core, an electron-withdrawing N1-phenylsulfonyl protecting group, and a nucleophilic C6-primary amine, this molecule offers precise regiocontrol for late-stage functionalization. This whitepaper deconstructs its chemical properties, structural causality, and field-validated synthetic protocols to provide a self-validating framework for researchers and drug development professionals.
Part 1: Structural Elucidation & Chemical Causality
The synthetic utility of 1-(Phenylsulfonyl)indolin-6-amine is dictated by the push-pull electronic dynamics of its three primary structural domains. Understanding these domains is essential for predicting reactivity and preventing off-target side reactions.
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The Indoline Core (2,3-Dihydroindole): Unlike its fully aromatic counterpart (indole), the indoline core features sp3 -hybridized carbons at the C2 and C3 positions. This saturation breaks the extended π -conjugation of the bicyclic system, localizing the electron density within the benzene ring. Consequently, the N1 nitrogen behaves more like an aniline derivative, increasing its basicity and susceptibility to oxidation compared to an indole nitrogen.
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The N1-Phenylsulfonyl Group (-SO₂Ph): To mitigate the inherent instability of the indoline nitrogen, the benzenesulfonyl moiety is introduced. This serves a dual purpose:
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Protection: It acts as a robust protecting group against oxidative degradation during transition-metal-catalyzed cross-couplings.
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Electronic Modulation: Through strong inductive and resonance electron-withdrawing effects, it pulls electron density away from the indoline nitrogen. This deactivates the core, preventing unwanted electrophilic aromatic substitution (EAS) at the C5 or C7 positions and suppressing N-alkylation.
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The C6-Amino Group (-NH₂): Positioned on the aromatic ring, this primary amine is the molecule's primary nucleophilic handle. It is sterically accessible and electronically primed for derivatization via Buchwald-Hartwig amination, acylation, or reductive amination, making it the anchor point for attaching pharmacophores or biomolecular linkers.
Part 2: Physicochemical Profile
To facilitate downstream assay development and purification, the quantitative physicochemical parameters of 1-(Phenylsulfonyl)indolin-6-amine are summarized below.
| Property | Value | Structural Significance |
| Chemical Formula | C₁₄H₁₄N₂O₂S | Defines the exact stoichiometric mass. |
| Molecular Weight | 274.34 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |
| Exact Mass | 274.0776 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (-NH₂) | Facilitates target protein binding or linker conjugation. |
| H-Bond Acceptors | 3 (-SO₂, -NH₂) | Influences aqueous solubility and dipole moment. |
| Topological Polar Surface Area | 68.5 Ų | Indicates moderate membrane permeability potential. |
Part 3: Synthetic Methodology & Validated Protocols
Historically, attempts to synthesize this scaffold via the catalytic hydrogenation (Pd/C, H₂) of 1-(phenylsulfonyl)-6-nitroindole resulted in a mixture of products. As documented by [1] during the development of MediaChrom dyes, catalytic hydrogenation leads to the over-reduction of the C2-C3 double bond, yielding 1-(phenylsulfonyl)indolin-6-amine only as a byproduct.
To achieve high-yielding, targeted synthesis, we must start from the pre-reduced 6-nitroindoline and employ chemoselective reduction techniques.
Protocol 1: N-Sulfonylation of 6-Nitroindoline
Objective: Protect the N1 position and deactivate the indoline core to prevent unwanted side reactions.
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Reagent Preparation: Dissolve 6-nitroindoline (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add triethylamine (TEA, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Causality: TEA neutralizes the HCl generated during the reaction, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate to accelerate the reaction.
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Sulfonylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add benzenesulfonyl chloride (1.2 equiv).
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Causality: Strict temperature control (0 °C) prevents exothermic degradation and minimizes the formation of bis-sulfonylated byproducts.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).
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Workup & Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ to hydrolyze unreacted sulfonyl chloride. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield 1-(phenylsulfonyl)-6-nitroindoline .
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the C6-nitro group to a primary amine without cleaving the sulfonamide bond or over-reducing the aromatic ring.
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Reaction Setup: Dissolve the purified 1-(phenylsulfonyl)-6-nitroindoline (1.0 equiv, 5 mmol) in a solvent mixture of ethanol and water (4:1 v/v, 25 mL).
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Reagent Addition: Add iron powder (Fe, 5.0 equiv) and ammonium chloride (NH₄Cl, 5.0 equiv).
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Causality: The Fe/NH₄Cl system (Béchamp reduction) provides a mild, highly chemoselective reduction environment. Unlike harsh catalytic hydrogenation, this method exclusively targets the nitro group, leaving the sensitive sulfonamide linkage completely intact.
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Heating: Reflux the mixture at 80 °C for 2–3 hours under vigorous stirring.
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Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides. Wash the filter cake thoroughly with ethyl acetate (50 mL) to ensure full product recovery.
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Workup: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL), wash with brine, and dry over Na₂SO₄. Evaporation under reduced pressure yields analytically pure 1-(Phenylsulfonyl)indolin-6-amine .
Part 4: Mechanistic Synthetic Workflow
Synthetic workflow from 6-nitroindoline to 1-(Phenylsulfonyl)indolin-6-amine.
Part 5: Analytical Characterization (Self-Validating System)
To verify the structural integrity and purity of the synthesized 1-(Phenylsulfonyl)indolin-6-amine, the following spectroscopic signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.80–7.75 (m, 2H, ortho-phenyl sulfonyl protons)
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δ 7.55–7.40 (m, 3H, meta/para-phenyl sulfonyl protons)
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δ 6.95 (d, J = 8.0 Hz, 1H, C4-H of indoline)
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δ 6.80 (d, J = 2.0 Hz, 1H, C7-H of indoline)
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δ 6.35 (dd, J = 8.0, 2.0 Hz, 1H, C5-H of indoline)
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δ 3.90 (t, J = 8.5 Hz, 2H, C2-H₂ aliphatic indoline protons)
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δ 3.65 (br s, 2H, -NH₂ primary amine, exchanges with D₂O)
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δ 2.85 (t, J = 8.5 Hz, 2H, C3-H₂ aliphatic indoline protons)
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Infrared Spectroscopy (ATR-IR):
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3450, 3360 cm⁻¹ (Distinct N-H stretching of the primary amine)
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1350, 1165 cm⁻¹ (Asymmetric and symmetric S=O stretches of the sulfonamide)
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Mass Spectrometry (LC-MS, ESI+):
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m/z calculated for C₁₄H₁₅N₂O₂S [M+H]⁺: 275.08; Found: 275.1.
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Part 6: Applications in Fluorophore Design
The strategic value of 1-(phenylsulfonyl)indolin-6-amine is most prominently showcased in the synthesis of MediaChrom dyes —a class of pyrimidoindolone-based polarity-sensitive fluorophores [1]. In these advanced molecular architectures, the C6-amine acts as a potent electron-donating group (EDG) within a conjugated push-pull system.
By functionalizing the C6-amine (e.g., via reductive amination to form a diethylamino group), researchers can drastically alter the dipole moment of the molecule upon excitation. This results in a wide solvatochromic effect, allowing the dye to emit different wavelengths of light depending on the polarity of its microenvironment. Consequently, derivatives of 1-(phenylsulfonyl)indolin-6-amine are indispensable tools for creating fluorescent labels that monitor real-time biomolecular interactions, such as peptide-lipid binding or protein folding dynamics.
References
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Dell'Acqua, M., Ronda, L., Piano, R., Pellegrino, S., Clerici, F., Rossi, E., Mozzarelli, A., Gelmi, M. L., & Abbiati, G. (2015). MediaChrom: Discovering a Class of Pyrimidoindolone-Based Polarity-Sensitive Dyes. The Journal of Organic Chemistry, 80(21), 10939–10954.[Link]
